4,11-Diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone
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Overview
Description
4,11-diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f]isoindole-1,3,5,10(2H)-tetrone is a complex organic compound with a unique structure that includes multiple aromatic rings and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f]isoindole-1,3,5,10(2H)-tetrone involves multiple steps, starting from simpler aromatic compounds. One effective method involves the substitution of 4,11-alkoxy groups with primary amines, followed by oxidative dealkylation of the resulting alkylamino groups. This process typically requires the use of tetrabutylammonium hydroxide in dimethyl sulfoxide (DMSO) as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
4,11-diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f]isoindole-1,3,5,10(2H)-tetrone can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form more stable derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce more stable amine derivatives.
Scientific Research Applications
4,11-diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f]isoindole-1,3,5,10(2H)-tetrone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,11-diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f]isoindole-1,3,5,10(2H)-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds with these targets, affecting their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminoanthraquinones and heterocyclic analogs such as:
- 4,11-diaminoanthra[2,3-b]furan-5,10-dione
- 4,11-diaminoanthra[2,3-b]thiophene-5,10-dione
Uniqueness
What sets 4,11-diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f]isoindole-1,3,5,10(2H)-tetrone apart is its unique combination of aromatic rings and amino groups, which confer specific chemical and biological properties
Properties
CAS No. |
53304-43-1 |
---|---|
Molecular Formula |
C31H23N3O4 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
4,11-diamino-2-(2,3-diphenylpropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone |
InChI |
InChI=1S/C31H23N3O4/c32-26-22-23(29(36)21-14-8-7-13-20(21)28(22)35)27(33)25-24(26)30(37)34(31(25)38)16-19(18-11-5-2-6-12-18)15-17-9-3-1-4-10-17/h1-14,19H,15-16,32-33H2 |
InChI Key |
XJZVJDLFBCQWIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN2C(=O)C3=C(C4=C(C(=C3C2=O)N)C(=O)C5=CC=CC=C5C4=O)N)C6=CC=CC=C6 |
Origin of Product |
United States |
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